molecular formula C28H29N3O3 B2899279 N-benzyl-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide CAS No. 932470-47-8

N-benzyl-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide

Cat. No. B2899279
M. Wt: 455.558
InChI Key: GTHZHVXMOQFDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C28H29N3O3 and its molecular weight is 455.558. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-benzyl-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide involves the condensation of 4-ethylbenzaldehyde with 2-amino-3-methylbenzoic acid to form 2-(4-ethylbenzylideneamino)-3-methylbenzoic acid. This intermediate is then reacted with 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde to form the key intermediate, 2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetic acid. The final step involves the coupling of this intermediate with benzylamine to form the target compound.

Starting Materials
4-ethylbenzaldehyde, 2-amino-3-methylbenzoic acid, 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, benzylamine

Reaction
Step 1: Condensation of 4-ethylbenzaldehyde with 2-amino-3-methylbenzoic acid in the presence of a suitable condensing agent (e.g. EDCI/HOBt) to form 2-(4-ethylbenzylideneamino)-3-methylbenzoic acid., Step 2: Reaction of 2-(4-ethylbenzylideneamino)-3-methylbenzoic acid with 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in the presence of a suitable coupling agent (e.g. EDCI/HOBt) to form 2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetic acid., Step 3: Coupling of 2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetic acid with benzylamine in the presence of a suitable coupling agent (e.g. EDCI/HOBt) to form N-benzyl-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide.

properties

IUPAC Name

N-benzyl-2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3/c1-3-20-9-12-24(13-10-20)29-18-23-15-22-11-14-25(34-2)16-26(22)31(28(23)33)19-27(32)30-17-21-7-5-4-6-8-21/h4-16,29H,3,17-19H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHZHVXMOQFDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide

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